molecular formula CH5ClO B1647303 Hydrochloride methanol

Hydrochloride methanol

Cat. No. B1647303
M. Wt: 68.5 g/mol
InChI Key: FUKUFMFMCZIRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrochloride methanol is a useful research compound. Its molecular formula is CH5ClO and its molecular weight is 68.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydrochloride methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrochloride methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Hydrochloride methanol

Molecular Formula

CH5ClO

Molecular Weight

68.5 g/mol

IUPAC Name

methanol;hydrochloride

InChI

InChI=1S/CH4O.ClH/c1-2;/h2H,1H3;1H

InChI Key

FUKUFMFMCZIRNT-UHFFFAOYSA-N

SMILES

CO.Cl

Canonical SMILES

CO.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl N-[(6-chloro-2-naphthyl)sulfonyl]-N-{(3S)-1-[(1S)-1-methyl-2-oxo-2-piperidin-1-ylethyl]-2-oxopyrrolidin-3-yl}glycinate (0.010 g) in THF (1 ml) was added lithium hydroxide (0.005 g) in water (1 ml), and the resultant solution stirred for 16 h. The mixture was acidified to pH5 using hydrochloric acid (2N), and then concentrated under reduced pressure. The residue was purified using SPE (eluting with methanol and then 10% HCl/methanol) to give the title compound (0.01 g) as a white solid.
Name
methyl N-[(6-chloro-2-naphthyl)sulfonyl]-N-{(3S)-1-[(1S)-1-methyl-2-oxo-2-piperidin-1-ylethyl]-2-oxopyrrolidin-3-yl}glycinate
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0.01 g
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Synthesis routes and methods II

Procedure details

Analogously, from Z-Sar-OH and methyl N-methyl was prepared 2-[[(Benzyloxycarbonyl-methyl-amino)-acetyl]-methyl-amino]-benzoic acid methyl ester as light yellow oil (Rf 0.3 hexane:EtOAc1:2), MS: 370 (M), which was deprotected according to 6.1. and transferred into its HCl.salt by treatment with HCl/MeOH to give 2-(Methyl-methylaminoacetyl-amino)-benzoic acid methyl ester·hydrochloride, MS: 237 (MH+).
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2-[[(Benzyloxycarbonyl-methyl-amino)-acetyl]-methyl-amino]-benzoic acid methyl ester
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